N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt
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Overview
Description
N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt is a biochemical compound that plays a crucial role in various biological processes. It is a derivative of galactosamine, a type of amino sugar, and is involved in the metabolism of glycoproteins and glycolipids. This compound is particularly significant in the study of enzymatic activities and metabolic pathways in both prokaryotic and eukaryotic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt typically involves the partial hydrolysis and phosphorylation of acetylated galactosamine derivatives. The process begins with the acetylation of galactosamine, followed by selective phosphorylation at the 1-position. The reaction conditions often require the use of specific catalysts and controlled pH environments to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological methods. Microbial fermentation processes are employed to produce large quantities of galactosamine, which is then chemically modified to obtain the this compound. This method is advantageous due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-acetyl-alpha-D-galactosamine 1-phosphate aldehyde.
Reduction: Formation of N-acetyl-alpha-D-galactosamine 1-phosphate alcohol.
Substitution: Formation of various substituted N-acetyl-alpha-D-galactosamine derivatives.
Scientific Research Applications
N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and enzyme activities.
Medicine: Investigated for its potential in therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt involves its role as a substrate for various enzymes. It is primarily involved in the biosynthesis of glycoproteins and glycolipids. The compound interacts with specific enzymes, such as UDP-galactose-4-epimerase, to facilitate the transfer of galactosamine residues to growing carbohydrate chains. This process is essential for the proper functioning of cellular membranes and signaling pathways .
Comparison with Similar Compounds
- N-acetyl-alpha-D-glucosamine 1-phosphate
- N-acetyl-alpha-D-mannosamine 1-phosphate
- N-acetyl-alpha-D-galactosamine 6-phosphate
Comparison: N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. While similar compounds like N-acetyl-alpha-D-glucosamine 1-phosphate and N-acetyl-alpha-D-mannosamine 1-phosphate also participate in glycosylation processes, they differ in their enzymatic interactions and metabolic pathways. N-acetyl-alpha-D-galactosamine 6-phosphate, on the other hand, is involved in different phosphorylation states and has distinct biological functions.
Properties
CAS No. |
102029-78-7 |
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Molecular Formula |
C6H4ClFN2O2 |
Molecular Weight |
0 |
Synonyms |
N-acetyl-alpha-D-galactosamine 1-phosphate, sodium salt |
Origin of Product |
United States |
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